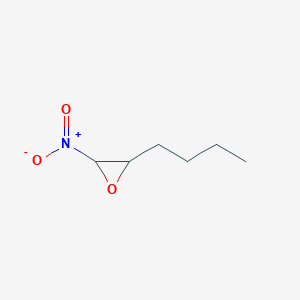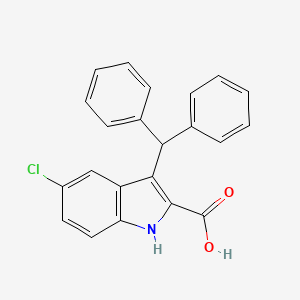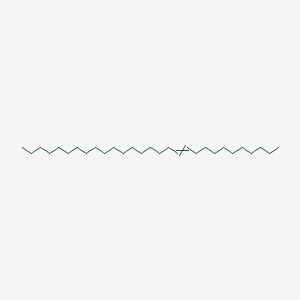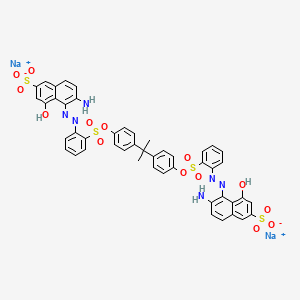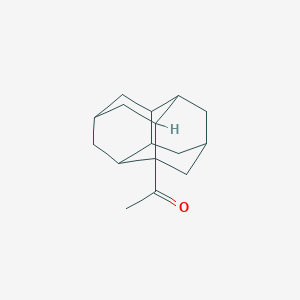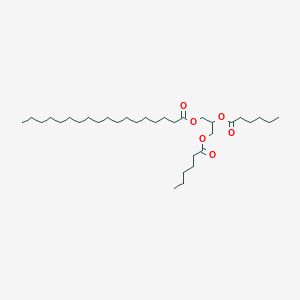
2,3-Bis(hexanoyloxy)propyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound derived from octadecanoic acid and hexanoic acid. It is characterized by its long-chain fatty acid structure, which makes it a significant molecule in various industrial and scientific applications. The compound’s molecular formula is C33H62O6, and it is known for its hydrophobic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2,3-dihydroxypropyl hexanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hexanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Applications De Recherche Scientifique
2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexanoyloxy)propyl octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases, releasing octadecanoic acid and 2,3-dihydroxypropyl hexanoate, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(octanoyloxy)propyl heptadecanoate
- 2,3-Bis(octanoyloxy)propyl decanoate
- Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Uniqueness
Compared to similar compounds, 2,3-Bis(hexanoyloxy)propyl octadecanoate has a unique combination of long-chain fatty acids, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Propriétés
Numéro CAS |
56149-04-3 |
|---|---|
Formule moléculaire |
C33H62O6 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
2,3-di(hexanoyloxy)propyl octadecanoate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3 |
Clé InChI |
PFUKHRZVJUFMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


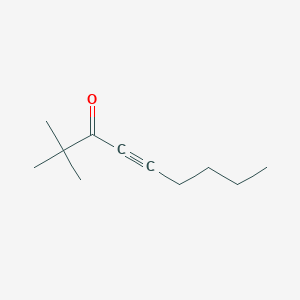
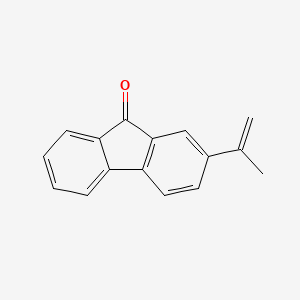
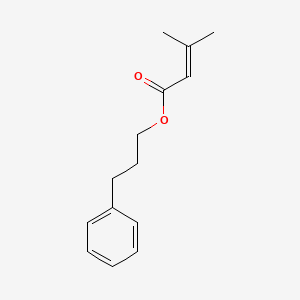
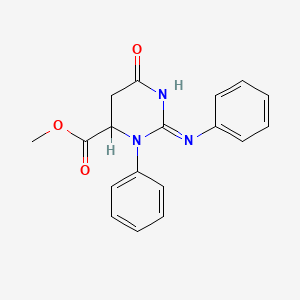


![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)

